1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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Overview
Description
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines imidazo[1,2-b]pyridazine and triazolo[4,3-b]pyridazine moieties, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multistep reactions that include the formation of the imidazo[1,2-b]pyridazine and triazolo[4,3-b]pyridazine rings, followed by their coupling with piperazine. Key steps in the synthesis may include:
Formation of Imidazo[1,2-b]pyridazine: This can be achieved through condensation reactions involving appropriate precursors such as 2-methylimidazole and pyridazine derivatives.
Formation of Triazolo[4,3-b]pyridazine: This step may involve cyclization reactions using triazole and pyridazine derivatives.
Coupling with Piperazine: The final step involves the coupling of the two heterocyclic moieties with piperazine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Triazolo[4,3-a]pyridine: Used in the development of pharmaceuticals and agrochemicals due to its versatile reactivity.
Pyridazinone Derivatives: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is unique due to its combination of two distinct heterocyclic moieties, which imparts a diverse range of chemical and biological properties. This structural complexity allows for the exploration of novel therapeutic applications and the development of new synthetic methodologies.
Properties
Molecular Formula |
C16H17N9 |
---|---|
Molecular Weight |
335.37 g/mol |
IUPAC Name |
6-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H17N9/c1-12-10-24-13(18-12)2-4-15(20-24)22-6-8-23(9-7-22)16-5-3-14-19-17-11-25(14)21-16/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
LMLPDLPZSKAVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
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